molecular formula C13H9N3O2S3 B4632212 N,N'-1,3-thiazole-2,4-diyldi(2-thiophenecarboxamide)

N,N'-1,3-thiazole-2,4-diyldi(2-thiophenecarboxamide)

Cat. No. B4632212
M. Wt: 335.4 g/mol
InChI Key: XVHADDHZDXLZRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole and thiophene derivatives often involves the oxidative dimerization of thioamides, employing electrophilic reagents such as 1-methyl-2-chloropyridinium iodide or molecular iodine in organic solvents. These processes can yield high yields of thiazoles and thiophenes under relatively mild conditions (Takikawa, Shimada, Sato, Sato, & Takizawa, 1985). Additionally, base-catalyzed S-cyclization mechanisms have been employed to synthesize various 1,3-thiazole derivatives from aroyl thiourea derivatives (Saeed & Wong, 2012).

Molecular Structure Analysis

The molecular structure of thiazole and thiophene derivatives is often elucidated through techniques such as single crystal X-ray diffraction. These compounds can crystallize in various crystal systems, displaying specific unit cell parameters that are indicative of their unique molecular geometry. The molecular structure is further stabilized by intra- and intermolecular hydrogen bonding interactions, which can be observed through N-H⋯O and C-H⋯O hydrogen bonds (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).

Chemical Reactions and Properties

Thiazole and thiophene compounds undergo various chemical reactions, including electrophilic cyclization and oxidative coupling, to form a diverse range of derivatives. These reactions are facilitated by reagents like bromine-dioxane complex, iodine, or molecular iodine, which mediate the formation of N-S bonds, leading to the synthesis of disubstituted thiadiazoles and thiazoles with moderate to good yields (Chai, Xu, Ding, Fang, Zhang, Wang, Lu, Xu, & Yang, 2017).

Scientific Research Applications

Chemical Synthesis and Material Applications

  • Thiadiazoles and Thiazoles Synthesis : Thioamides have been utilized in the oxidative dimerization process to create thiadiazoles and thiazoles, serving as fundamental structures for further chemical modifications and applications in various domains including materials science (Takikawa et al., 1985).
  • Thionation Methods : The use of fluorous Lawesson's reagent for the thionation of amides and other compounds leads to the production of thioamides and thiophenes, showcasing a method to introduce sulfur atoms into organic molecules for further applications in material science and organic synthesis (Kaleta et al., 2006).
  • Electrochemical Synthesis : The TEMPO-catalyzed electrochemical C–H thiolation method has been developed for synthesizing benzothiazoles and thiazolopyridines from thioamides, demonstrating an environmentally friendly approach to constructing sulfur-containing heterocycles (Qian et al., 2017).

Biological Applications

  • Antibacterial and Anticancer Activities : Hybrid molecules containing thiazole nuclei have been synthesized, with some showing promising antimicrobial, antiurease, and antilipase activities. These findings highlight the potential of thiazole derivatives as bioactive compounds in developing new pharmaceuticals (Başoğlu et al., 2013).
  • Anticancer Evaluation : Certain thiazole and thiophene derivatives have been synthesized and tested for their cytotoxicity against human cancer cell lines, with some compounds exhibiting significant anticancer activity, suggesting their potential as anticancer agents (Gomha et al., 2017).

properties

IUPAC Name

N-[2-(thiophene-2-carbonylamino)-1,3-thiazol-4-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2S3/c17-11(8-3-1-5-19-8)14-10-7-21-13(15-10)16-12(18)9-4-2-6-20-9/h1-7H,(H,14,17)(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHADDHZDXLZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CSC(=N2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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